5-Hydroxy-2-phenylisoindoline-1,3-dione
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Overview
Description
5-Hydroxy-2-phenylisoindoline-1,3-dione is a heterocyclic compound that belongs to the isoindoline family This compound is characterized by an isoindoline nucleus with a hydroxyl group at the 5-position and a phenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-hydroxy-2-phenylisoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold. The process can be carried out under solventless conditions, which aligns with green chemistry principles .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of transition-metal-catalyzed reactions or organocatalytic methods. These techniques offer robust and efficient pathways for the large-scale production of this compound .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-2-phenylisoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products: The major products formed from these reactions include ketones, aldehydes, amines, alcohols, and substituted phenyl derivatives .
Scientific Research Applications
5-Hydroxy-2-phenylisoindoline-1,3-dione has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of dyes, colorants, and polymer additives.
Mechanism of Action
The mechanism of action of 5-hydroxy-2-phenylisoindoline-1,3-dione involves its interaction with molecular targets such as dopamine receptors. It modulates the activity of these receptors, which can influence neurotransmitter release and signal transduction pathways. This modulation is believed to be beneficial in the treatment of psychiatric and neurodegenerative disorders .
Comparison with Similar Compounds
Isoindoline-1,3-dione: Lacks the hydroxyl group at the 5-position.
2-Phenylisoindoline-1,3-dione: Lacks the hydroxyl group at the 5-position.
5-Hydroxyisoindoline-1,3-dione: Lacks the phenyl group at the 2-position.
Uniqueness: 5-Hydroxy-2-phenylisoindoline-1,3-dione is unique due to the presence of both the hydroxyl group at the 5-position and the phenyl group at the 2-position. This unique structure contributes to its diverse biological activities and potential therapeutic applications .
Properties
CAS No. |
3975-50-6 |
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Molecular Formula |
C14H9NO3 |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
5-hydroxy-2-phenylisoindole-1,3-dione |
InChI |
InChI=1S/C14H9NO3/c16-10-6-7-11-12(8-10)14(18)15(13(11)17)9-4-2-1-3-5-9/h1-8,16H |
InChI Key |
HCUAWJNHCZEMJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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